molecular formula C10H11N3O B1476538 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one CAS No. 1134802-36-0

3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B1476538
CAS No.: 1134802-36-0
M. Wt: 189.21 g/mol
InChI Key: GMGPWKLHRXHIEC-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This heterocyclic scaffold is recognized for its potential as a key intermediate or core structure in the development of novel therapeutic agents. Compounds based on the imidazo[4,5-b]pyridine core have been investigated for modulating various biological targets, including protein kinases such as c-Met . Furthermore, closely related structural analogs have been identified as modulators of potassium channels (KV7), suggesting potential research applications in the fields of neurology and pain management . The cyclopropylmethyl substituent on the imidazopyridine nucleus may influence the compound's physicochemical properties and its interaction with biological systems, making it a valuable entity for structure-activity relationship (SAR) studies. This product is intended for research purposes to further explore these and other potential applications in a laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-10-12-8-2-1-5-11-9(8)13(10)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGPWKLHRXHIEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C3=C(C=CC=N3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[4,5-b]pyridin-2-one Core

A representative synthetic procedure for the imidazo[4,5-b]pyridin-2-one core involves the cyclization of 6-chloro-N2-methylpyridine-2,3-diamine with 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) at elevated temperature (80 °C) for 18 hours. This reaction affords 5-chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one with high yield (up to 95%) after workup and purification.

Step Reagents/Conditions Yield (%) Notes
Cyclization 6-chloro-N2-methylpyridine-2,3-diamine + CDI, DMF, 80 °C, 18 h 95 Efficient formation of core

Alternative Reductive Amination Route

Alternatively, reductive amination can be employed for N-substitution by reacting the imidazo[4,5-b]pyridin-2-one intermediate with cyclopropylmethyl aldehyde or related derivatives in the presence of sodium triacetoxyborohydride in solvents like N-methylpyrrolidone (NMP) at room temperature. This method provides a mild and selective approach to install the cyclopropylmethyl group.

Step Reagents/Conditions Yield (%) Notes
Reductive Amination Imidazo[4,5-b]pyridin-2-one + cyclopropylmethyl aldehyde + NaBH(OAc)3, NMP, RT Moderate to high Mild conditions, selective

Optimization and Green Chemistry Considerations

Recent research emphasizes the use of greener solvents and milder conditions to improve yields and reduce environmental impact. For example, the use of ethanol or 2-methyltetrahydrofuran (2-Me-THF) as solvents in cycloaddition and alkylation steps has been explored, with variable yields depending on reaction conditions such as microwave irradiation or ultrasound. However, for the imidazo[4,5-b]pyridin-2-one synthesis, DMF remains a common solvent due to its ability to dissolve polar intermediates and facilitate cyclization.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield (%) Comments
Cyclization Pyridine-2,3-diamine derivative 1,1'-Carbonyldiimidazole, DMF, 80 °C, 18 h ~95 Efficient core formation
N-Alkylation Imidazo[4,5-b]pyridin-2-one core Cyclopropylmethyl halide, Cs2CO3, THF, RT High Selective N-substitution
Reductive Amination Imidazo[4,5-b]pyridin-2-one core Cyclopropylmethyl aldehyde, NaBH(OAc)3, NMP, RT Moderate to high Mild, selective alternative

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-b]pyridine core, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds in the imidazo[4,5-b]pyridine family exhibit significant antimicrobial properties. The synthesis and evaluation of derivatives have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structural modifications in compounds similar to 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can enhance their efficacy as antimicrobial agents .

Anticancer Properties

Compounds derived from imidazo[4,5-b]pyridine structures have been investigated for their anticancer properties. The unique structural features of this compound may confer distinct pharmacokinetic advantages over other analogs. Studies have suggested that such compounds can inhibit specific kinases involved in cancer progression.

Potential Dual Inhibitors for Viral Infections

Recent studies have explored the potential of imidazo derivatives as dual inhibitors targeting viral proteins. For example, computational studies have indicated that certain imidazo derivatives can effectively bind to viral entry proteins, suggesting their utility in preventing infections such as SARS-CoV-2. This highlights the versatility of imidazo compounds in antiviral drug design .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of imidazo compounds demonstrated their effectiveness against gram-positive and gram-negative bacteria using agar diffusion methods. The minimum inhibitory concentration (MIC) values were established for several compounds, indicating that structural modifications could lead to enhanced antimicrobial activity. This study emphasizes the importance of further research into derivatives like this compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In a different investigation focusing on kinase inhibition, a series of imidazo derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that specific structural features significantly impacted their potency against different cancer cell lines. The findings suggest that compounds like this compound could be promising candidates for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one with selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent logP Key Features Reference
This compound C10H11N3O 189.21 Cyclopropylmethyl ~3.1* Rigid, lipophilic substituent
3-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one C11H14N4O 218.26 Piperidinyl 1.5–2.0 Basic amine enhances solubility
3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one C16H15F2N5O 355.32 Butan-2-yl, Anilino ~3.5 Dual substituents for kinase inhibition
6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one C6H4BrN3O 214.02 Bromine ~1.8 Halogen enhances reactivity

*Estimated based on cyclopropylmethyl analogs in .

Key Observations:

  • Cyclopropylmethyl vs. Piperidinyl : The cyclopropyl group is smaller and more rigid than the piperidine ring, increasing lipophilicity (logP ~3.1 vs. 1.5–2.0) . This may improve membrane permeability but reduce aqueous solubility.
  • Halogen vs. Alkyl Substituents : Bromine at position 6 () introduces electron-withdrawing effects, altering reactivity in nitration and substitution reactions compared to alkyl groups .

Biological Activity

3-(Cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. This compound has garnered attention due to its unique structural characteristics and potential biological activities. The presence of the cyclopropylmethyl group contributes to its steric properties, which may influence its interactions with various biological targets.

  • Molecular Formula : C10_{10}H11_{11}N3_{3}O
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 1134802-36-0

Biological Activities

Research indicates that compounds within the imidazo[4,5-b]pyridine family exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that imidazo[4,5-b]pyridines can act as potent inhibitors of various kinases involved in cancer progression. For instance, derivatives have demonstrated significant inhibition of c-Met kinase, which is crucial in tumor growth and metastasis .
  • Antimicrobial Properties : Similar compounds have been noted for their antimicrobial effects, suggesting that this compound may also possess such properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[4,5-b]pyridine scaffold can lead to variations in biological activity. The cyclopropylmethyl substituent specifically may enhance lipophilicity and improve the pharmacokinetic profile compared to other analogs.

Compound NameStructural FeaturesBiological Activity
1-Methyl-1H-imidazo[4,5-b]pyridin-2-oneMethyl group at nitrogenAnticancer properties
2-Methyl-1H-imidazo[4,5-b]pyridin-2-oneMethyl group at position 2Antimicrobial activity
3-(Cyclobutylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-oneCyclobutyl group instead of cyclopropylSimilar kinase inhibition
1-(Cyclohexylmethyl)-1H-imidazo[4,5-b]pyridin-2-oneCyclohexyl groupEnhanced lipophilicity

Pharmacokinetics and Metabolism

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Factors such as solubility, permeability, and metabolic stability play critical roles in determining the efficacy of therapeutic agents.

Key Pharmacokinetic Parameters

ParameterValue
LogP~3.57
Plasma Protein Binding (PPB)~87%
Topological Polar Surface Area (tPSA)~40.43

These parameters suggest that this compound has favorable characteristics for central nervous system (CNS) penetration and potential therapeutic applications.

Case Studies

Recent studies have explored the efficacy of similar compounds in preclinical models:

  • c-Met Inhibition : A study demonstrated that imidazo[4,5-b]pyridine derivatives effectively inhibited c-Met kinase activity in vitro and in vivo models. The compounds showed a significant reduction in tumor growth without adverse effects on body weight .
  • CNS Drug-Like Properties : Another investigation highlighted the CNS drug-like properties of related compounds with good selectivity for mGluR2 receptors, indicating potential applications in neurological disorders .

Q & A

Q. What are the common synthetic routes for 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one?

The synthesis of imidazo[4,5-b]pyridin-2-one derivatives typically involves ring-closing reactions or condensation of diamines with carbonyl-containing precursors. For example:

  • Ring-closing method : Starting with 2,3-diaminopyridine derivatives, cyclization under acidic or oxidative conditions forms the imidazo[4,5-b]pyridine core. Nitration (e.g., HNO₃/Ac₂O) can introduce substituents .
  • Multistep synthesis : Pyridine aldehydes react with diamines (e.g., pyridine-2,3-diamine) in the presence of catalysts like ceric ammonium nitrate (CAN)/H₂O₂ to form imidazo[4,5-b]pyridine derivatives .

Q. Example Table: Synthesis Strategies for Analogous Compounds

Starting MaterialReaction ConditionsYieldCharacterization TechniquesReference
2,3-DiaminopyridineHNO₃/Ac₂O nitration44.6%¹H NMR, MS, IR
Pyridine aldehyde + diamineCAN/H₂O₂, reflux~70%NMR, X-ray crystallography
Pyridopyrazinone derivativeNa₂S₂O₄ reduction, HCl quenching~60%NMR, MS

Q. How is the structural elucidation of this compound performed using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments and confirms cyclopropane integration (e.g., cyclopropylmethyl substituents). For example, the cyclopropyl CH₂ group typically appears as a multiplet at δ ~0.5–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and NH/CH vibrations .
  • X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance solubility of intermediates .
  • Catalyst Screening : CAN/H₂O₂ improves condensation efficiency in imidazo-pyridine formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization removes byproducts.
  • Reaction Monitoring : Use TLC or HPLC to track progress and adjust reaction time/temperature .

Q. What methodologies are employed to analyze the thermal stability and decomposition kinetics?

  • Differential Scanning Calorimetry (DSC) : Measures melting points and exothermic/endothermic events (e.g., decomposition peaks). For nitrated derivatives, decomposition occurs at ~200–250°C .
  • Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating. A sharp mass loss at 250°C indicates rapid decomposition .
  • Kinetic Studies : Apply the Kissinger method to calculate activation energy (EaE_a) from DSC data .

Q. Example Table: Thermal Data for Analogous Compounds

CompoundDecomposition Temp. (°C)EaE_a (kJ/mol)TechniqueReference
1,3,5-Trinitro-imidazo[4,5-b]pyridine242148.3DSC/TGA

Q. How can computational chemistry (e.g., DFT) predict the compound's reactivity or interactions?

  • Density Functional Theory (DFT) : Models electronic structure, HOMO-LUMO gaps, and reactive sites. For example, nitrated imidazo-pyridines show electron-deficient regions prone to nucleophilic attack .
  • Molecular Docking : Predicts binding affinity to biological targets (e.g., enzymes) by simulating ligand-protein interactions .
  • Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reaction pathways in polar environments .

Q. How should researchers address contradictions in spectroscopic data from different batches?

  • Orthogonal Validation : Cross-check NMR with MS (e.g., isotopic patterns) and IR .
  • Impurity Profiling : Use HPLC with UV/Vis or LC-MS to identify side products (e.g., unreacted starting materials) .
  • Batch Comparison : Replicate synthesis under controlled conditions (fixed pH, temperature) to isolate variables .
  • X-ray Crystallography : Resolves ambiguities in structural assignments (e.g., tautomerism) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

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